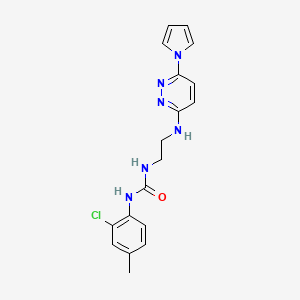![molecular formula C12H16O4S B2514157 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid CAS No. 1097787-95-5](/img/structure/B2514157.png)
2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid is an organic compound with the molecular formula C₁₂H₁₆O₄S and a molecular weight of 256.32 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is characterized by the presence of an ethoxyphenoxy group, an ethylsulfanyl group, and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxyphenol and 2-chloroethyl sulfide.
Reaction Conditions: The 4-ethoxyphenol undergoes an etherification reaction with 2-chloroethyl sulfide in the presence of a base such as potassium carbonate to form 2-(4-ethoxyphenoxy)ethyl sulfide.
Oxidation: The resulting product is then oxidized using an oxidizing agent like hydrogen peroxide to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: Thiol derivatives.
Scientific Research Applications
2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The ethoxyphenoxy group can interact with hydrophobic pockets in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. These interactions can modulate enzyme activity and protein function, leading to various biological effects.
Comparison with Similar Compounds
2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}acetic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-{[2-(4-Propoxyphenoxy)ethyl]sulfanyl}acetic acid: Similar structure but with a propoxy group instead of an ethoxy group.
2-{[2-(4-Butoxyphenoxy)ethyl]sulfanyl}acetic acid: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness: 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. The ethoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-[2-(4-ethoxyphenoxy)ethylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-2-15-10-3-5-11(6-4-10)16-7-8-17-9-12(13)14/h3-6H,2,7-9H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYLPIUVXTUBJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2514075.png)
![2-(6-ethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B2514077.png)

![6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B2514083.png)


![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide](/img/structure/B2514086.png)
![2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole](/img/structure/B2514087.png)
![N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B2514089.png)

![1-(1,3-Benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2514092.png)
![3-hydroxy-3-(thiophen-2-yl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2514093.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2514094.png)

